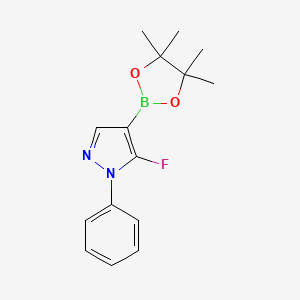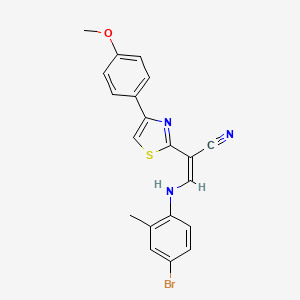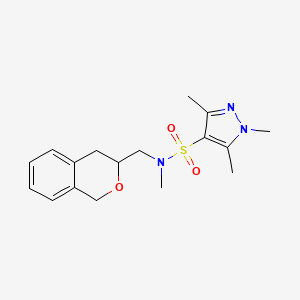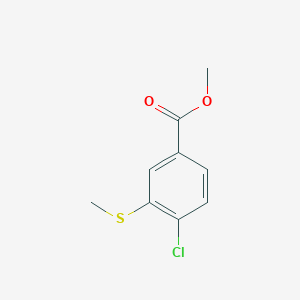![molecular formula C17H12FN3O4 B2647262 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1171025-85-6](/img/structure/B2647262.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several structural components, including a benzo[d][1,3]dioxol-5-yl group, a 5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl group, and an acetamide group . These groups are common in many organic compounds and can contribute to various chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement and bonding of its atoms. The benzo[d][1,3]dioxol-5-yl group in this compound, for example, consists of a benzene ring fused with a 1,3-dioxole ring . The 5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl group contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorophenyl group could influence the compound’s polarity and solubility .Applications De Recherche Scientifique
Anticonvulsant Activity
Compounds with structures incorporating elements like oxadiazole have been synthesized and evaluated for anticonvulsant activities. For instance, indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have shown significant anticonvulsant activity in models like the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice. Such studies underscore the potential of these chemical frameworks in developing new anticonvulsant drugs (Nath et al., 2021).
Antimicrobial Activity
Derivatives of oxadiazole, such as 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, have been synthesized and found to exhibit significant antibacterial activity. This highlights the utility of oxadiazole derivatives in exploring new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Ramalingam et al., 2019).
Anticancer Activity
The structural motifs found in compounds similar to 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide have been investigated for their anticancer potential. Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, for example, has provided insights into improving metabolic stability, which is critical for the development of effective cancer therapies (Stec et al., 2011).
Anti-inflammatory Activity
Compounds incorporating oxadiazole and related heterocycles have also been synthesized and evaluated for their anti-inflammatory properties. Such research contributes to the discovery of new therapeutic agents for treating inflammation-related disorders, showcasing the broad applicability of these chemical frameworks (Nikalje et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O4/c18-12-3-1-2-11(8-12)16-20-21-17(25-16)19-15(22)7-10-4-5-13-14(6-10)24-9-23-13/h1-6,8H,7,9H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBHLWMHHUZCMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol](/img/structure/B2647180.png)
![2-methoxy-5-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2647182.png)

![2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide](/img/structure/B2647185.png)


![2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2647190.png)





